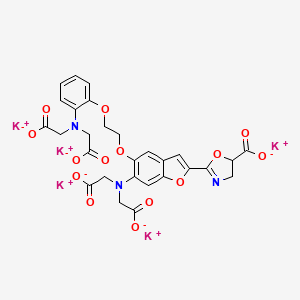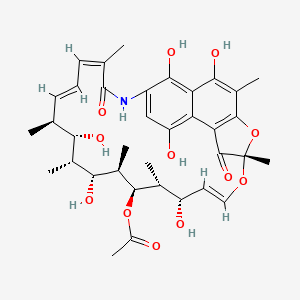
27-O-Demethylrifamycin SV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-O-demethylrifamycin SV is a member of the class of rifamycins that is rifamycin SV lacking the O-methyl group at position 27. It has a role as a bacterial metabolite. It is an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and a member of rifamycins. It is a conjugate acid of a 27-O-demethylrifamycin SV(1-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Antibacterial Properties
27-O-Demethylrifamycin SV (DMRSV) plays a crucial role in the biosynthesis of rifamycin B, a prominent antitubercular drug. Research indicates that DMRSV acts as a direct precursor to rifamycin SV, hinting at a linear biosynthetic pathway for rifamycin B where acetylation of specific hydroxyl groups precedes the methylation reactions. This process has been extensively studied in Amycolatopsis mediterranei S699, where gene inactivation experiments have elucidated the metabolic pathways involved in rifamycin biosynthesis (Xu, Mahmud & Floss, 2003). Additionally, the enzyme Rif-Orf20, a homologue of the Mycobacterium tuberculosis PapA5 protein, has been identified as an acetyltransferase crucial for attaching side-chain moieties in the final stages of rifamycin B biosynthesis (Xiong, Wu & Mahmud, 2005).
Genomic Insights and Derivative Production
The genome of Amycolatopsis mediterranei has been sequenced, providing insights into the production of rifamycin derivatives, including 27-O-demethylrifamycin SV. These derivatives are noted for their effectiveness against Gram-negative bacteria, offering a platform for developing novel antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014). The biochemical study of enzymes involved in rifamycin degradation, such as the Rox proteins, has further unraveled self-resistance mechanisms in rifamycin producers and highlighted the biosynthetic pathways of potential antitumor compounds like saliniketal A (Zheng et al., 2020).
Pharmaceutical Potential and Clinical Applications
The pharmacological potential of 27-O-demethylrifamycin SV derivatives is under exploration. For instance, rifaximin, a derivative designed for low gastrointestinal absorption while retaining antibacterial activity, has been investigated for its broad-spectrum antibacterial action and clinical applications in various gastrointestinal diseases (Scarpignato & Pelosini, 2005). The non-absorbed nature of these derivatives, coupled with targeted delivery technologies, promises effective treatment for traveler's diarrhea and potentially other gastrointestinal disorders, aligning with the growing need for novel antibiotics due to emerging antibiotic resistance (Dupont et al., 2014).
Eigenschaften
Produktname |
27-O-Demethylrifamycin SV |
|---|---|
Molekularformel |
C36H45NO12 |
Molekulargewicht |
683.7 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,15,17,27,29-hexahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1 |
InChI-Schlüssel |
OBIXNJCNRZELPA-FFICIXETSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)O)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)O)O)C |
Synonyme |
27-O-demethylrifamycin SV DMRSV cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



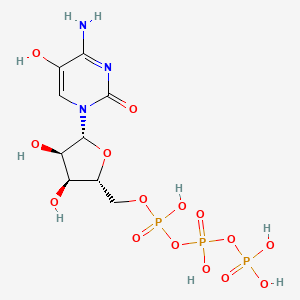
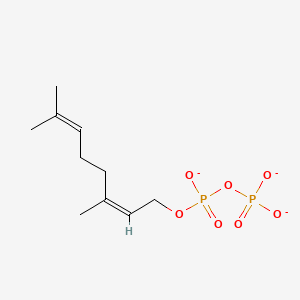
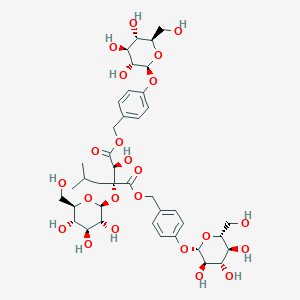

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
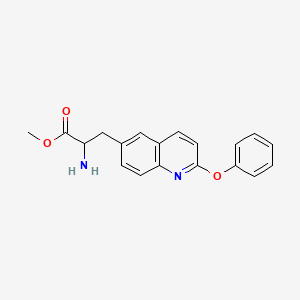
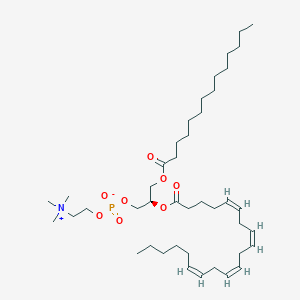
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)
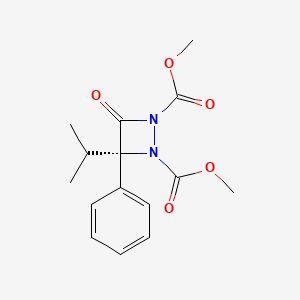
![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)

